N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine
Overview
Description
N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C16H11ClF3N3 and its molecular weight is 337.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0593595 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Anticancer Properties
Quinazoline derivatives, including compounds structurally related to N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine, have shown promising antitumor and anticancer activities. For example, a series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus, suggesting their potential as antibacterial agents with low toxicity and effective in vivo activity, even at low dosing regimens (Van Horn et al., 2014). Another study synthesized and characterized novel quinazoline derivatives with observed cytotoxic/antiproliferative activity against human tumor cell lines, indicating their potential as anticancer drugs (Noolvi & Patel, 2013).
Synthesis and Chemical Analysis
The synthetic routes and chemical analysis of quinazoline derivatives are crucial for developing new compounds with potential biological activities. A rapid synthetic method for a compound structurally similar to this compound was established, emphasizing the importance of efficient synthesis methods in medicinal chemistry (Ouyang et al., 2016).
Optoelectronic Materials
Quinazolines and their derivatives have found applications beyond pharmacology, such as in the development of optoelectronic materials. Research highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical properties (Lipunova et al., 2018).
Molecular Docking Studies
Advanced molecular docking studies have been conducted on quinazoline derivatives to explore their interactions with biological targets, such as SHP2 protein, which is involved in various signaling pathways. Such studies are instrumental in understanding the molecular basis of the compound's activity and guiding the design of new therapeutic agents with improved efficacy and specificity (Wu et al., 2022).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-11-7-5-10(6-8-11)9-21-14-12-3-1-2-4-13(12)22-15(23-14)16(18,19)20/h1-8H,9H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJVNHHOYJSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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